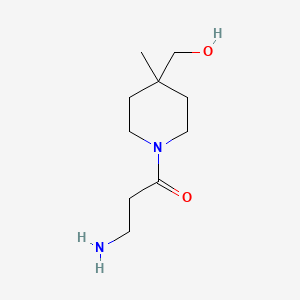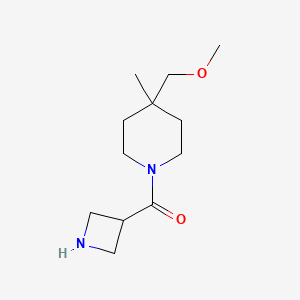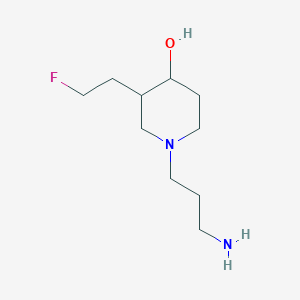![molecular formula C10H17N3O B1477367 2-(Etoxi-metil)-6-metil-4,5,6,7-tetrahidro-pirazolo[1,5-a]pirazina CAS No. 2092729-06-9](/img/structure/B1477367.png)
2-(Etoxi-metil)-6-metil-4,5,6,7-tetrahidro-pirazolo[1,5-a]pirazina
Descripción general
Descripción
Pyrazines are a class of organic compounds with the molecular formula C4H4N2 . They are heterocyclic aromatic compounds, consisting of a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrazines and their derivatives can be found in a variety of biological systems and food products .
Synthesis Analysis
Pyrazines can be synthesized through various methods. One common method involves the reaction of ammonia with 1,2-dicarbonyl compounds . Another method involves the oxidation of piperazine .
Molecular Structure Analysis
The structure of pyrazines comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The presence of nitrogen atoms imparts certain chemical properties to pyrazines, making them an interesting topic for various scientific and industrial applications .
Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions. For instance, they can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .
Physical and Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .
Aplicaciones Científicas De Investigación
Productos farmacéuticos
Los derivados de pirrolopirazina se han utilizado en diversas aplicaciones farmacéuticas debido a su amplia gama de actividades biológicas . Han mostrado potencial en el desarrollo de nuevos medicamentos .
Actividad antimicrobiana
Los compuestos con el andamiaje de pirrolopirazina han exhibido actividades antimicrobianas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos .
Actividad antiinflamatoria
Los derivados de pirrolopirazina también han mostrado actividades antiinflamatorias . Esto sugiere que podrían usarse en el tratamiento de enfermedades inflamatorias .
Actividad antiviral
Estos compuestos han demostrado actividades antivirales , indicando un uso potencial en el desarrollo de medicamentos antivirales .
Actividad antifúngica
Los derivados de pirrolopirazina han exhibido actividades antifúngicas , lo que sugiere un uso potencial en el tratamiento de infecciones fúngicas .
Actividad antioxidante
Estos compuestos han mostrado actividades antioxidantes , lo que podría hacerlos útiles en el tratamiento de enfermedades causadas por estrés oxidativo .
Actividad antitumoral
Los derivados de pirrolopirazina han demostrado actividades antitumorales , lo que indica un uso potencial en el tratamiento del cáncer .
Actividad inhibitoria de la cinasa
Algunos derivados de pirrolopirazina han mostrado actividad en la inhibición de la cinasa , lo que podría hacerlos útiles en el tratamiento de enfermedades relacionadas con la actividad de la cinasa .
Safety and Hazards
As with any chemical compound, it is crucial to consider the safety and hazards of pyrazine. While specific safety data for “2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is not available, safety data for similar compounds suggest that they should be handled with care and appropriate protective equipment .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, indicating that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the biological activities of pyrrolopyrazine derivatives can be influenced by various factors, which may include environmental conditions .
Análisis Bioquímico
Biochemical Properties
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, 2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by binding to promoter regions of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as prolonged inhibition of specific enzymes .
Dosage Effects in Animal Models
The effects of 2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. This interaction can influence metabolic flux and the levels of various metabolites. The compound may also affect the activity of other enzymes involved in metabolic pathways, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For example, it may be actively transported into the nucleus, where it can exert its effects on gene expression. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within cells can determine its overall impact on cellular processes .
Propiedades
IUPAC Name |
2-(ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-14-7-9-4-10-5-11-8(2)6-13(10)12-9/h4,8,11H,3,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEUFRJFKUVOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN2CC(NCC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















